molecular formula C17H15N3O2 B2978582 N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide CAS No. 478043-25-3

N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide

Cat. No.: B2978582
CAS No.: 478043-25-3
M. Wt: 293.326
InChI Key: XQSNEGXOBSAGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide (CAS 478043-25-3) is a chemical compound with a molecular formula of C 17 H 15 N 3 O 2 and a molecular weight of 293.32 g/mol. Its core structure is based on the 1,6-naphthyridine scaffold, a privileged structure in medicinal chemistry known as a "diaza-naphthalene" that is capable of providing ligands for several biological receptors . This scaffold is a subject of significant interest in drug discovery, with over 17,000 related compounds described in the scientific literature and patents . As a derivative of the 1,6-naphthyridine family, this compound serves as a valuable building block for biomedical research and development. Compounds featuring this scaffold have demonstrated potential across a wide spectrum of therapeutic areas. Specifically, 1,6-naphthyridin-2(1H)-ones have been extensively investigated as tyrosine kinase inhibitors . Research into similar structures has shown that 1,6-naphthyridine-based compounds can act as potent inhibitors of enzymes like Spleen Tyrosine Kinase (Syk), which is a target in allergic and autoimmune diseases, B-cell malignancies, and chronic inflammatory conditions . Furthermore, other derivatives have been explored as dual-acting receptor antagonists (DARA) for angiotensin II (AT1) and endothelin (ETA) receptors, indicating potential applications in cardiovascular diseases, hypertension, and organ damage mediation . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the available scientific literature for a comprehensive understanding of the synthetic applications and biological potential of the 1,6-naphthyridine scaffold.

Properties

IUPAC Name

N-[4-[(5-methyl-1,6-naphthyridin-2-yl)oxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-15-7-8-17(20-16(15)9-10-18-11)22-14-5-3-13(4-6-14)19-12(2)21/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSNEGXOBSAGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=N2)OC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a naphthyridine moiety linked to an acetamide group, suggests diverse biological activities. This article presents a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C17_{17}H15_{15}N3_3O2_2
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 478043-25-3
  • LogP : 2.38
  • Polar Surface Area : 64 Ų

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural characteristics.

CompoundActivityReference
This compoundAntimicrobial potential
NM-03 (related compound)PTP1B inhibitor

Neuropharmacological Activity

The compound has been evaluated for its neuropharmacological effects. In animal models, related naphthyridine derivatives demonstrated anticonvulsant activity. The structure's ability to interact with neuronal sodium channels suggests a mechanism that could be exploited for treating epilepsy.

Study TypeFindingsReference
Anticonvulsant ScreeningActive in MES and PTZ models
MechanismModerate binding to sodium channels

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various organic reactions involving naphthyridine derivatives and acetamides. Understanding the SAR is crucial for optimizing its biological activity.

Synthetic Route Example

  • Starting Material : 5-Methyl[1,6]naphthyridin-2-ol
  • Reagents : Acetic anhydride and appropriate coupling agents.
  • Reaction Conditions : Typically performed under reflux in an organic solvent.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated several naphthyridine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the naphthyridine core could enhance activity significantly.

Case Study 2: Neuropharmacological Screening

In a neuropharmacological assessment, compounds derived from this compound were tested in mice for anticonvulsant properties. The study highlighted the importance of lipophilicity in enhancing central nervous system penetration and efficacy.

Scientific Research Applications

IUPAC Name: N-[4-[(5-methyl-1,6-naphthyridin-2-yl)oxy]phenyl]acetamide, also known as N-{4-[(5-Methyl-1,6-naphthyridin-2-yl)oxy]phenyl}acetamide, is a chemical compound with the catalog number 1822CF at AK Scientific, Inc . It is intended for research and development use only, specifically under the supervision of a technically qualified individual .

Properties

  • The predicted boiling point is 537.3±50.0 °C .
  • The predicted density is 1.275±0.06 g/cm3 .

Safety and Hazards

  • GHS Classification: According to the Globally Harmonized System (GHS), this compound is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and a specific target organ toxicant through single exposure (Category 3), affecting the respiratory system .
  • Hazard Statements:
    • H315: Causes skin irritation .
    • H319: Causes serious eye irritation .
    • H335: May cause respiratory irritation .
  • Exposure Routes and Symptoms: Exposure routes include inhalation, eye contact, skin contact, and ingestion . Skin contact may cause itching, scaling, reddening, blistering, pain, or dryness. Eye contact can result in redness, pain, or severe eye damage. Inhalation may irritate the lungs and respiratory system. Overexposure may lead to serious illness or death .
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified this compound. It is not listed by the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA) does not have available data .

Potential Applications
Ruthenium complexes, such as Ruthenium Bisbipyridine Diacetonitrile, have applications in various fields, including dye-sensitized solar cells, photoredox catalysis, light-driven water oxidation, and biological electron transfer . They can also cage biologically active molecules, using light to break bonds between ruthenium and coordinated ligands .

Comparison with Similar Compounds

Substituent Variations in Naphthyridine Derivatives

The compound 2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide () shares the [1,6]naphthyridine backbone but differs in substituents:

  • Sulfanyl linker vs. Ether linker : The sulfur atom in the sulfanyl group may increase molecular weight and polar surface area, affecting bioavailability.

Acetamide-Linked Compounds

The compound 2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(2-chlorophenyl)acetamide () features a sulfonyl bridge and chlorophenyl group. Unlike the target compound, this structure lacks the naphthyridine core, resulting in distinct electronic and steric profiles.

Hypothetical Pharmacokinetic and Pharmacodynamic Differences

The table below summarizes key structural and hypothetical properties:

Compound Core Structure Key Substituents Hypothetical LogP Potential Target Affinity
This compound [1,6]Naphthyridine 5-Methyl, phenyl ether-acetamide ~2.8 Kinases, microbial enzymes
2-{[6-Acetyl...tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-...acetamide Partially saturated [1,6]naphthyridine 6-Acetyl, 4-CF3, sulfanyl linker ~3.5 Proteases, cytochrome P450 enzymes
2-({[4-(Acetylamino)phenyl]sulfonyl}...acetamide Benzene Sulfonyl, 4-methoxyanilino ~1.9 GPCRs, ion channels

Notes:

  • LogP : The 5-methyl group in the target compound may confer moderate lipophilicity, favoring blood-brain barrier penetration compared to the more polar sulfonyl-containing analogue .
  • Target Specificity : The [1,6]naphthyridine core in the target compound is associated with kinase inhibition (e.g., JAK2, EGFR), whereas sulfonyl-linked analogues may exhibit off-target effects due to broader electrostatic interactions.

Research Findings and Limitations

  • Enhanced Metabolic Stability : The ether linkage may resist hydrolysis better than ester or sulfonyl linkages in analogues, as seen in related naphthyridine derivatives .
  • Synergistic Substituent Effects : The combination of 5-methyl and acetamide groups could optimize binding to hydrophobic enzyme pockets, as observed in kinase inhibitors like imatinib.

Critical Knowledge Gaps:

  • No in vivo data or crystallographic studies confirm the target compound’s binding mode.
  • Toxicity profiles relative to analogues remain uncharacterized.

Q & A

Basic: What are the recommended synthetic routes for N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide?

Methodological Answer:
The synthesis of acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, describes the acetylation of sulfonamide intermediates using acetic anhydride under reflux conditions, yielding crystalline products after purification . For the naphthyridine moiety, a multi-step approach may be required:

Synthesis of the naphthyridine core : Cyclization of pyridine derivatives with appropriate substituents.

Functionalization : Introduce the methoxy group at the 2-position via Ullmann coupling or nucleophilic aromatic substitution.

Acetamide formation : React the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).
Key quality control steps include HPLC for purity assessment and NMR for structural confirmation .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. highlights the use of SC-XRD to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking). For this compound:

  • Grow crystals via slow evaporation of ethanol or methanol solutions.
  • Collect diffraction data using a synchrotron or lab-based diffractometer.
  • Refine the structure using software like SHELX or OLEX2, accounting for torsional angles (e.g., nitro group deviations observed in ) .

Advanced: What strategies optimize the compound’s bioavailability in preclinical studies?

Methodological Answer:
Bioavailability optimization requires a multi-parametric approach:

Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the naphthyridine ring without disrupting target binding. shows acetamide derivatives with modified logP values exhibit improved membrane permeability .

Metabolic stability : Use deuterium labeling or fluorination at metabolically vulnerable sites (e.g., methyl groups) to slow hepatic clearance.

Salt formation : Pair the compound with counterions (e.g., hydrochloride) to enhance solubility, as demonstrated in for related acetamides .
Validate changes via pharmacokinetic assays in rodent models.

Advanced: How can molecular docking predict interactions with sodium channels for pain modulation?

Methodological Answer:
provides a template for studying sodium channel inhibition:

Target preparation : Download the tetrodotoxin-sensitive sodium channel structure (e.g., PDB ID: 6AGF).

Ligand preparation : Generate 3D conformers of the compound using software like OpenBabel, accounting for tautomeric states.

Docking simulations : Use AutoDock Vina or Schrödinger to assess binding affinity at the channel’s pore region. Focus on key residues (e.g., Tyr1587, Phe1579) for hydrogen bonding and hydrophobic interactions .

Validation : Compare results with electrophysiology data (e.g., patch-clamp assays) to resolve false positives.

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:
Discrepancies in potency data often arise from assay conditions:

Assay standardization :

  • Use consistent cell lines (e.g., HEK293 vs. CHO cells in ) and expression levels of the target protein.
  • Control for temperature and buffer composition (e.g., divalent cations affect sodium channel activity) .

Structural analogs : Compare IC₅₀ values of derivatives (e.g., trifluoromethoxy vs. methoxy substitutions in ) to identify substituent-specific effects.

Data normalization : Apply Hill coefficients to account for cooperative binding artifacts.

Basic: What spectroscopic techniques confirm the compound’s identity?

Methodological Answer:

  • NMR : Analyze ¹H and ¹³C spectra for characteristic peaks:
    • Acetamide methyl group: ~2.1 ppm (singlet, 3H).
    • Naphthyridine aromatic protons: 7.5–8.5 ppm (multiplet) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm error.
  • IR Spectroscopy : Validate carbonyl stretching (~1650 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Advanced: How to design SAR studies for this compound’s anti-inflammatory activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic structural modifications:

Core modifications : Replace the naphthyridine with quinoline or isoquinoline (see for related heterocycles) to assess ring size impact .

Substituent variation : Test methyl, ethyl, and halogen groups at the 5-position of the naphthyridine. shows trifluoromethoxy groups enhance sodium channel binding .

Linker optimization : Replace the ether oxygen with sulfonyl or amine groups.
Evaluate changes using in vitro assays (e.g., COX-2 inhibition) and molecular dynamics simulations.

Basic: What safety precautions are required when handling this compound?

Methodological Answer:
Refer to Safety Data Sheets (SDS) for acetamide analogs (e.g., ):

Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to assess metabolic pathways using in vitro models?

Methodological Answer:

Liver microsomes : Incubate the compound with human or rat liver microsomes and NADPH. Monitor metabolite formation via LC-MS/MS.

CYP450 inhibition assays : Test against CYP3A4, CYP2D6 isoforms using fluorescent substrates.

Reactive metabolite screening : Trapping studies with glutathione or potassium cyanide to detect electrophilic intermediates .

Advanced: What computational methods predict off-target effects?

Methodological Answer:

Pharmacophore modeling : Use Schrödinger’s Phase to identify shared features with known off-target binders.

Proteome-wide docking : Screen against databases like ChEMBL or PubChem BioAssay.

Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.